molecular formula C12H16ClNO B13513405 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride

2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride

Cat. No.: B13513405
M. Wt: 225.71 g/mol
InChI Key: AJEMFDRKDMJVRH-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C12H15NO·HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride typically involves the reaction of cyclopentanone with 3-pyridylacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, followed by acidification to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride
  • 2-Cyclopentyl-1-(pyridin-4-yl)ethan-1-one hydrochloride
  • 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one oxime

Uniqueness

2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

2-cyclopentyl-1-pyridin-3-ylethanone;hydrochloride

InChI

InChI=1S/C12H15NO.ClH/c14-12(8-10-4-1-2-5-10)11-6-3-7-13-9-11;/h3,6-7,9-10H,1-2,4-5,8H2;1H

InChI Key

AJEMFDRKDMJVRH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(=O)C2=CN=CC=C2.Cl

Origin of Product

United States

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